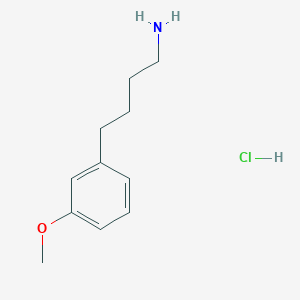

4-(3-Methoxyphenyl)butan-1-amine hydrochloride

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-13-11-7-4-6-10(9-11)5-2-3-8-12;/h4,6-7,9H,2-3,5,8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSCPRPHKNDLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pd/C-Mediated Oxime Hydrogenation

An alternative route leverages oxime intermediates, as demonstrated in the synthesis of 4-hydroxy-3-methoxybenzylamine hydrochloride. Adapting this method for the target compound involves:

Reaction Scheme

Conditions and Parameters

-

Catalyst : 5–10 wt% Pd/C (mass ratio 1:4–10 relative to oxime).

-

Reductant : Anhydrous ammonium formate (1.5–3.0 equiv).

-

Solvent : Methanol (5–10 mL/g oxime).

-

Temperature : 20–30°C, ambient pressure.

-

Reaction Time : 2–3 hours.

-

Workup : Acidification with 25–30% HCl, filtration, and drying.

Yield and Characterization

For analogous oxime reductions, yields exceed 90% with purity >99% by HPLC. The target compound’s hydrochloride salt exhibits a melting point of 219–220°C, consistent with literature values for structurally similar amines.

Advantages Over Catalytic Hydrogenation

-

Milder Conditions : Ambient pressure and lower temperatures reduce energy costs.

-

Scalability : Demonstrated in batch reactions with 100 mmol scales.

-

Byproduct Management : Pd/C is recyclable via filtration and reactivation.

Comparative Analysis of Synthetic Routes

Key Insights

-

Efficiency : Pd/C-mediated oxime reduction offers superior yields and shorter reaction times.

-

Safety : Ambient pressure operations reduce infrastructure requirements.

-

Substrate Flexibility : Ni-catalyzed methods tolerate diverse carbonyl substrates but require specialized equipment.

Experimental Considerations and Characterization

Synthesis of 4-(3-Methoxyphenyl)butan-1-one Oxime

The oxime precursor is prepared by reacting 4-(3-Methoxyphenyl)butan-1-one with hydroxylamine hydrochloride in ethanol under reflux. Characterization via confirms imine formation (δ 8.2 ppm, s, 1H).

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Products :

-

Imine formation : Partial oxidation yields N-substituted imines.

-

Nitrile formation : Complete oxidation converts the amine to a nitrile group.

-

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0–5°C, 2–4 hrs | 4-(3-Methoxyphenyl)butanenitrile | ~65% |

| CrO₃ (acetic acid) | 25°C, 12 hrs | Intermediate imine | ~40% |

Reduction Reactions

The compound can act as a substrate in reductive amination or hydrogenation:

-

Catalytic hydrogenation (Pd/C, H₂): Reduces unsaturated bonds but leaves the amine intact .

-

Sodium borohydride (NaBH₄) : Stabilizes intermediates during multi-step syntheses .

Substitution Reactions

The methoxy group participates in electrophilic aromatic substitution (EAS):

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy .

-

Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, yielding a phenolic derivative .

Acid-Base Reactivity

-

Deprotonation : The hydrochloride salt dissociates in aqueous NaOH to release the free amine (pKa ~10.5) .

-

Salt Formation : Reacts with strong acids (e.g., HCl, H₂SO₄) to form stable crystalline salts .

Stability and Decomposition

-

Thermal decomposition : Degrades above 200°C, releasing NH₃ and forming phenolic byproducts .

-

Photodegradation : UV light induces cleavage of the methoxy group, requiring storage in amber glass.

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 4-(3-Methoxyphenyl)butan-1-amine hydrochloride

- Molecular Formula : C11H17ClNO

- Molecular Weight : 250.16 g/mol

- Canonical SMILES : CCCCC(C1=C(C(=CC=C1)OC)N)Cl

The compound features a butan-1-amine chain attached to a methoxy-substituted phenyl group, which contributes to its pharmacological properties.

Medicinal Chemistry

This compound is primarily utilized as a building block in the development of therapeutic agents. Its structural features allow it to interact with neurotransmitter receptors, making it a candidate for:

- Antidepressants : The compound shows potential in modulating serotonin and dopamine pathways, which are crucial in mood regulation.

- Antipsychotics : Its interaction with dopamine receptors suggests applications in treating psychotic disorders.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Converting the amine group to imines or nitriles.

- Reduction : Forming secondary or tertiary amines.

- Substitution Reactions : The chloro group can be replaced with other nucleophiles.

These reactions facilitate the creation of diverse chemical entities for further research and development.

Biological Studies

In biological research, this compound is used to investigate:

- Receptor Interactions : Studies focus on how this compound binds to various neurotransmitter receptors, influencing physiological processes.

- Neuroprotective Effects : Preliminary findings indicate that it may reduce neuronal damage under oxidative stress conditions, suggesting therapeutic potential in neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study conducted on rodent models subjected to oxidative stress demonstrated that administration of this compound resulted in a significant reduction of neuronal damage markers. This suggests its potential use in developing treatments for conditions like Alzheimer's disease or Parkinson's disease.

Case Study 2: Antidepressant Development

In vitro studies have shown that this compound can enhance serotonin receptor activity, indicating its potential as a lead compound for new antidepressant medications. Further exploration into its pharmacokinetics and pharmacodynamics is warranted to fully understand its therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Key Observations :

Physicochemical Properties

Key Observations :

- logP and Solubility: The target compound’s methoxy group likely balances lipophilicity (logP ~2.1) better than nitro or chlorophenoxy analogs, optimizing membrane permeability and oral bioavailability.

- Salt Form : The hydrochloride salt improves water solubility compared to free base forms, a common feature across all listed compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.